Cas no 890098-37-0 (4-Ethoxycarbonyl-2'-iodobenzophenone)
4-Ethoxycarbonyl-2'-iodobenzophenone Chemical and Physical Properties
Names and Identifiers
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- 4-ETHOXYCARBONYL-2'-IODOBENZOPHENONE
- ethyl 4-(2-iodobenzoyl)benzoate
- DTXSID90641527
- 890098-37-0
- MFCD02260412
- AKOS016018371
- 4-Ethoxycarbonyl-2'-iodobenzophenone
-
- MDL: MFCD02260412
- Inchi: 1S/C16H13IO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3
- InChI Key: BWFNQYLFFDEROD-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1C(C1C=CC(C(=O)OCC)=CC=1)=O
Computed Properties
- Exact Mass: 379.99100
- Monoisotopic Mass: 379.99094g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37000
- LogP: 3.69890
4-Ethoxycarbonyl-2'-iodobenzophenone Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-Ethoxycarbonyl-2'-iodobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E082495-250mg |
4-Ethoxycarbonyl-2'-iodobenzophenone |
890098-37-0 | 250mg |
$ 290.00 | 2022-06-05 | ||
| TRC | E082495-500mg |
4-Ethoxycarbonyl-2'-iodobenzophenone |
890098-37-0 | 500mg |
$ 480.00 | 2022-06-05 | ||
| Fluorochem | 201662-1g |
4-Ethoxycarbonyl-2'-iodobenzophenone |
890098-37-0 | >95% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 201662-2g |
4-Ethoxycarbonyl-2'-iodobenzophenone |
890098-37-0 | >95% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 201662-5g |
4-Ethoxycarbonyl-2'-iodobenzophenone |
890098-37-0 | >95% | 5g |
£1120.00 | 2022-03-01 | |
| A2B Chem LLC | AB91151-1g |
4-Ethoxycarbonyl-2'-iodobenzophenone |
890098-37-0 | >95% | 1g |
$423.00 | 2024-04-19 | |
| A2B Chem LLC | AB91151-2g |
4-Ethoxycarbonyl-2'-iodobenzophenone |
890098-37-0 | >95% | 2g |
$737.00 | 2024-04-19 | |
| A2B Chem LLC | AB91151-5g |
4-Ethoxycarbonyl-2'-iodobenzophenone |
890098-37-0 | >95% | 5g |
$1288.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781135-1g |
4-Ethoxycarbonyl-2'-iodobenzophenone |
890098-37-0 | 98% | 1g |
¥13776.00 | 2024-04-26 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_201662-1g |
4-Ethoxycarbonyl-2'-iodobenzophenone |
890098-37-0 | >95% | 1g |
¥7480.00 | 2025-04-12 |
4-Ethoxycarbonyl-2'-iodobenzophenone Suppliers
4-Ethoxycarbonyl-2'-iodobenzophenone Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4-Ethoxycarbonyl-2'-iodobenzophenone
Comprehensive Overview of 4-Ethoxycarbonyl-2'-iodobenzophenone (CAS No. 890098-37-0): Properties, Applications, and Industry Insights
4-Ethoxycarbonyl-2'-iodobenzophenone (CAS No. 890098-37-0) is a specialized organic compound widely recognized for its unique structural features and versatile applications in pharmaceutical and chemical research. This compound, characterized by its ethoxycarbonyl and iodo functional groups, serves as a critical intermediate in the synthesis of complex molecules. Its molecular formula, C16H13IO3, and precise molecular weight make it a valuable asset in modern synthetic chemistry.
The growing demand for high-purity intermediates in drug discovery has positioned 4-Ethoxycarbonyl-2'-iodobenzophenone as a compound of significant interest. Researchers frequently search for "iodobenzophenone derivatives" and "ethoxycarbonyl applications" to explore its role in cross-coupling reactions, a hotspot in green chemistry and sustainable synthesis. Its compatibility with palladium-catalyzed reactions further enhances its utility in constructing biaryl structures, a key motif in many FDA-approved drugs.
From a technical perspective, CAS No. 890098-37-0 exhibits notable stability under standard laboratory conditions, making it suitable for long-term storage and transportation. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its purity, addressing the industry's emphasis on "quality control in chemical intermediates." Recent publications highlight its use in developing photoactive materials, aligning with the surge in "organic electronics research" queries across scientific databases.
The compound's structure-activity relationship (SAR) has also garnered attention in medicinal chemistry circles. With increasing searches for "benzophenone-based drug design," researchers are investigating how the 2'-iodo substitution influences biological interactions. This aligns with broader trends in "targeted drug delivery systems" and "precision medicine," where tailored molecular architectures play pivotal roles.
In industrial applications, 4-Ethoxycarbonyl-2'-iodobenzophenone demonstrates excellent compatibility with flow chemistry systems, addressing the pharmaceutical sector's push toward "continuous manufacturing." Its thermal properties and solubility profiles make it adaptable to both batch processing and microreactor technologies, topics frequently searched by process chemists optimizing "scale-up strategies."
Environmental considerations surrounding halogenated compounds have led to innovations in the recycling and recovery of iodo-containing byproducts during synthesis. This responds to the rising search volume for "waste minimization in organic synthesis" and "atom economy" principles. The compound's regioselectivity in reactions further minimizes unwanted side products, contributing to greener chemical processes.
Market analysts note increasing procurement of CAS 890098-37-0 by contract research organizations (CROs) and generic drug manufacturers, reflecting its importance in patent-expired drug synthesis. This trend correlates with search queries about "non-infringing process routes" and "API intermediate sourcing." The compound's IP status and regulatory compliance make it particularly attractive for global supply chains.
Emerging research explores the compound's potential in material science, particularly in liquid crystal formulations and polymeric UV absorbers. These applications resonate with searches for "advanced functional materials" and "photostabilizers." The iodine atom's heavy atom effect also makes it valuable in X-ray contrast agent development, though this application requires further clinical validation.
Quality standards for 4-Ethoxycarbonyl-2'-iodobenzophenone continue to evolve, with pharmacopeial monographs increasingly specifying limits for residual solvents and metal catalysts. This addresses laboratory professionals' searches for "ICH Q3D compliance" and "elemental impurity testing." The compound's chromatographic behavior has become a case study in method development for iodinated aromatics analysis.
In conclusion, 4-Ethoxycarbonyl-2'-iodobenzophenone (CAS No. 890098-37-0) represents a multifaceted compound bridging pharmaceutical innovation and industrial chemistry. Its relevance to cutting-edge research areas and alignment with industry pain points ensure its continued importance in the chemical landscape. The compound's adaptability to both traditional and emerging technologies positions it as a lasting solution for complex molecular construction challenges.
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